molecular formula C20H24N4O5S B2568936 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1170420-05-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2568936
CAS RN: 1170420-05-9
M. Wt: 432.5
InChI Key: BZVRYTPJKPSNQN-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Benzothiazole derivatives have been extensively studied for their antibacterial properties. They act as important scaffolds in medicinal chemistry and have shown promising activity against various bacterial strains, including Staphylococcus aureus . The presence of the benzothiazole moiety in the compound suggests potential for development as an antibacterial agent.

Antifungal Applications

Similar to their antibacterial properties, benzothiazole derivatives also exhibit antifungal activities . The compound’s structure could be explored for developing new antifungal agents, particularly targeting resistant strains of fungi.

Antiprotozoal Activity

Benzothiazole compounds have shown effectiveness against protozoal infections. Research into this application could lead to treatments for diseases caused by protozoan parasites, such as malaria .

Anticancer Research

The benzothiazole nucleus is associated with anticancer properties. It can be used in the synthesis of compounds that target various cancer cells, providing a pathway for the development of new oncological therapies .

Anti-inflammatory Properties

Compounds containing benzothiazole have been identified to possess anti-inflammatory activities. This suggests that the compound could be used in the development of new anti-inflammatory drugs, potentially for conditions like arthritis .

Pharmacokinetic Profile Studies

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of benzothiazole derivatives is favorable, indicating that they could be developed into drugs with good pharmacokinetic properties .

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-23-11-13(18(22-23)28-4)19(25)24(10-12-6-5-9-29-12)20-21-16-14(26-2)7-8-15(27-3)17(16)30-20/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVRYTPJKPSNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide

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